molecular formula C8H8BNO2S B151216 2-Methylbenzothiazole-5-boronic acid CAS No. 590417-67-7

2-Methylbenzothiazole-5-boronic acid

Cat. No. B151216
CAS RN: 590417-67-7
M. Wt: 193.04 g/mol
InChI Key: XFPZHJXTRXAWAO-UHFFFAOYSA-N
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Description

2-Methylbenzothiazole-5-boronic acid is a compound that is likely to share some chemical properties with the benzothiazole derivatives discussed in the provided papers. While the specific compound is not directly studied in these papers, insights can be drawn from the related structures and reactions of similar boron-containing heterocycles.

Synthesis Analysis

The synthesis of related boron compounds involves chelation with azolyl groups, as seen in the study of N,C-chelate boron compounds, which include a benzothiazolyl derivative . The synthesis of these compounds is not detailed, but the transformation of these compounds upon light irradiation or heating suggests a complex synthetic pathway that could potentially be applied to the synthesis of this compound.

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using X-ray diffraction, as in the case of methyl 2-oxopyrimido[2,1-b]benzothiazole-4-carboxylate . This compound, while not a boronic acid, shares the benzothiazole moiety and provides insights into the structural aspects of such heterocycles. The structure of the benzothiazole ring system in these compounds is slightly warped, which could influence the reactivity and properties of this compound.

Chemical Reactions Analysis

The chemical reactivity of boron compounds with benzothiazole units can involve multistructural transformations, as observed in the N,C-chelate boron compounds . These transformations include photoisomerization and thermal intramolecular H-atom transfer (HAT), leading to a series of isomers. Such reactivity could be relevant to the study of this compound, particularly in the context of its potential isomerization and HAT reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole boron compounds are influenced by the presence of donor and acceptor substituents . For instance, the photophysical properties of benzo[4,5]thiazolo[3,2-c][1,3,5,2]oxadiazaborinines are affected by these substituents, which could also be the case for this compound. The solid-state fluorescence quantum yield of these compounds is notable and could suggest similar properties for this compound.

Scientific Research Applications

Synthesis of Benzazoles and Derivatives

2-Methylbenzothiazole-5-boronic acid plays a critical role in the synthesis of benzazoles, a class of compounds with a wide range of biological activities. The compound serves as a precursor in the synthesis of 2-guanidinobenzazoles (2GBZs), which have shown potential therapeutic effects. The chemical reactivity of this compound allows for various modifications and functionalizations, leading to the creation of compounds with enhanced biological activities. These synthesized compounds have been studied for their cytotoxic effects, inhibition of cell proliferation via angiogenesis, and induction of apoptosis, underscoring their potential in medicinal chemistry (Rosales-Hernández et al., 2022).

Development of Antitumor Agents

The incorporation of this compound into the design of benzothiazole derivatives has been explored for their antitumor properties. Some benzothiazole derivatives, developed using this acid as a building block, have shown a broad spectrum of antimicrobial, analgesic, anti-inflammatory, and antidiabetic activities. Specifically, 2-arylbenzothiazoles, synthesized from this compound, are being investigated for their potential as antitumor agents. These compounds have attracted attention due to their structural simplicity and the ease of synthesis, which facilitates the development of chemical libraries for drug discovery (Kamal et al., 2015).

Boronic Acid Drugs Design and Discovery

The unique properties of boronic acids, such as this compound, have led to their increased use in drug discovery. These compounds can enhance the potency of drugs or improve their pharmacokinetic profiles. The design and discovery of boronic acid drugs, including those based on this compound, have been a growing area of research. The Food and Drug Administration (FDA) and Health Canada have approved several boronic acid drugs, with many others in clinical trials. This highlights the significance of this compound in the development of new medicinal compounds (Plescia & Moitessier, 2020).

Safety and Hazards

2-Methylbenzothiazole-5-boronic acid may cause skin irritation, serious eye irritation, and respiratory irritation . It is not known to be hazardous to the environment or non-degradable in wastewater treatment plants .

properties

IUPAC Name

(2-methyl-1,3-benzothiazol-5-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BNO2S/c1-5-10-7-4-6(9(11)12)2-3-8(7)13-5/h2-4,11-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFPZHJXTRXAWAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(C=C1)SC(=N2)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90621107
Record name (2-Methyl-1,3-benzothiazol-5-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90621107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

590417-67-7
Record name (2-Methyl-1,3-benzothiazol-5-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90621107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 590417-67-7
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